molecular formula C17H16N4O4 B2778726 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034508-67-1

2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B2778726
CAS No.: 2034508-67-1
M. Wt: 340.339
InChI Key: RCARSSVJBJPVPD-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxole moiety linked via an oxadiazole core to a methylpyrrole group. The N-methylpyrrole substituent introduces steric and electronic diversity, which may influence receptor binding or solubility.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-21-6-2-3-12(21)17-19-16(25-20-17)9-18-15(22)8-11-4-5-13-14(7-11)24-10-23-13/h2-7H,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCARSSVJBJPVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization reactions involving catechol derivatives.

    Synthesis of the oxadiazole ring: This often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the pyrrole ring: The pyrrole ring can be introduced via condensation reactions with appropriate aldehydes or ketones.

    Final assembly: The final step involves coupling the benzo[d][1,3]dioxole and oxadiazole intermediates with the pyrrole derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced heterocycles or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Therapeutics: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Diagnostics: Utilized in the development of diagnostic tools and imaging agents.

Industry

    Materials Science: Employed in the synthesis of novel materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Benzodioxole-oxadiazole-acetamide 1-Methylpyrrole, benzodioxole ~397.36 g/mol Hybrid heterocyclic system; potential CNS activity inferred from benzodioxole analogs
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide Benzodioxole-oxadiazole-acetamide 2,5-Dimethoxyphenyl ~492.47 g/mol Increased hydrophobicity due to dimethoxy groups; possible enhanced blood-brain barrier penetration
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Oxadiazole-pyrazole-acetamide 4-Methoxyphenyl, methylsulfanyl ~525.00 g/mol Pyrazole introduces hydrogen-bonding sites; sulfanyl group may modulate redox properties
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl)acetamides Benzisothiazole-acetamide Substituted phenyl, cyano ~380–450 g/mol Broad-spectrum antimicrobial activity against bacteria and algae; benzisothiazole enhances electrophilicity

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a small molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on current research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N4O4
  • Molecular Weight : 342.35 g/mol

Structural Features

The compound features:

  • A benzodioxole moiety, which is known for its diverse pharmacological properties.
  • A pyrrole ring attached to an oxadiazole , contributing to its potential biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains. The compound may share these properties due to its structural similarities.

Anticancer Activity

Research has demonstrated that compounds containing the benzodioxole and oxadiazole frameworks possess anticancer properties. For example, studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are crucial in bacterial and cancer cell metabolism.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.

Case Studies

A study published in PLOS ONE highlighted the synthesis and evaluation of benzodioxole derivatives as potential antitubercular agents. These compounds were assessed for their ability to inhibit key metabolic enzymes in Mycobacterium tuberculosis, suggesting a multi-target mechanism that could be relevant for our compound as well .

Biological Activity Summary

Activity TypeAssessed EffectReference
AntimicrobialSignificant inhibition
AnticancerInduction of apoptosis
Enzyme InhibitionDHFR and ENR inhibition

Binding Properties

PropertyMeasurementpHTemperature (°C)Reference
IC50 (nM)657.537A30723

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of the benzodioxole and oxadiazole moieties, followed by coupling via amide bond formation. Critical steps include:

  • Coupling reagents : Use of bases like sodium hydroxide or potassium carbonate to facilitate bond formation .
  • Temperature control : Reactions often require precise heating (e.g., reflux conditions) to optimize yields .
  • Purification : Chromatography (e.g., HPLC) or recrystallization ensures high purity (>95%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify functional groups and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>99% by area under the curve) .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

  • Replicate experiments : Use independent batches of the compound to rule out synthesis variability .
  • Assay standardization : Control cell passage numbers, serum conditions, and incubation times .
  • Orthogonal assays : Validate findings with complementary methods (e.g., SPR for binding affinity if initial data uses fluorescence) .

Q. What strategies improve the compound’s pharmacokinetic (PK) profile for therapeutic use?

  • Structural modifications : Introduce solubilizing groups (e.g., PEG chains) to enhance bioavailability .
  • Prodrug design : Mask polar groups (e.g., acetamide) with enzymatically cleavable moieties .
  • In vitro ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

Q. What experimental approaches identify the compound’s molecular targets and mechanisms?

  • Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates .
  • CRISPR/Cas9 screening : Knockout candidate targets (e.g., kinases) to assess loss of activity .
  • X-ray crystallography : Resolve co-crystal structures with putative targets (e.g., enzyme active sites) .

Q. Which in vivo models are suitable for evaluating therapeutic efficacy?

  • Rodent xenografts : Implant human cancer cells (e.g., HT-29 colorectal) to assess tumor growth inhibition .
  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution in Sprague-Dawley rats .
  • Toxicity screens : Monitor liver/kidney function markers (e.g., ALT, creatinine) in BALB/c mice .

Q. How can computational methods guide structure-activity relationship (SAR) analysis?

  • Molecular docking : Predict binding modes to targets (e.g., EGFR kinase) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity/logP with bioactivity data .
  • Molecular dynamics (MD) : Simulate compound-receptor interactions over 100-ns trajectories to assess stability .

Q. What steps mitigate low yields in multi-step synthesis?

  • Optimize intermediates : Isolate and characterize each intermediate via TLC/NMR to identify bottlenecks .
  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
  • Solvent-free reactions : Explore microwave-assisted synthesis to reduce side products .

Q. How is stability under physiological conditions evaluated?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, heat (40–60°C), and UV light .
  • HPLC stability assays : Monitor degradation products over 24–72 hours in simulated gastric fluid .
  • Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage .

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